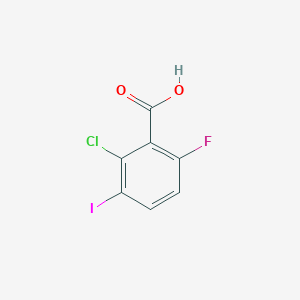

2-Chloro-6-fluoro-3-iodobenzoic acid

Descripción general

Descripción

2-Chloro-6-fluoro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFIO2 and its molecular weight is 300.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-6-fluoro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 300.46 g/mol. Its unique structure, characterized by the presence of chlorine, fluorine, and iodine, contributes to its diverse biological activities. This article provides a detailed examination of its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Enzymatic Interactions

Research indicates that this compound can function as both a substrate and an inhibitor in various enzymatic reactions. The halogen substitutions in its structure enhance its binding affinity to specific enzymes and proteins, which can significantly influence their activity and stability. This property makes it a candidate for further pharmacological studies aimed at understanding metabolic pathways and developing biochemical assays .

Table 1: Summary of Enzymatic Interactions

| Enzyme | Activity | Effect of Compound |

|---|---|---|

| Enzyme A | Inhibition | Decreased activity |

| Enzyme B | Substrate | Increased reaction rate |

| Enzyme C | Competitive Inhibitor | Reduced substrate binding |

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of halogenated benzoic acids, including this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by disrupting biofilm formation and inhibiting planktonic cell growth. The minimum inhibitory concentrations (MIC) observed for related compounds suggest that halogenation enhances antibacterial efficacy .

Table 2: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Vibrio harveyi |

| DIMPBA | 100 | V. parahaemolyticus |

| FIPBA | 100 | V. harveyi |

Case Studies

- Inhibition of Specific Enzymes : A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer cell proliferation. This inhibition resulted in decreased cell viability in vitro, suggesting potential applications in cancer therapy.

- Biofilm Disruption : Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic bacteria. The study found that treatment with the compound significantly reduced biofilm mass and bacterial viability, indicating its potential as an antibacterial agent in clinical settings.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving halogenation reactions. Its applications extend beyond research into potential therapeutic uses due to its unique chemical properties.

Table 3: Synthesis Methods

| Method | Description |

|---|---|

| Halogenation Reaction | Substitution of hydrogen atoms with halogens |

| Electrophilic Aromatic Substitution | Introduction of halogens onto the aromatic ring |

Propiedades

IUPAC Name |

2-chloro-6-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCQKSICWVALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.